(S)-1-(Naphthalen-1-yl)propan-1-amine
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Overview
Description
(S)-1-(Naphthalen-1-yl)propan-1-amine is a chiral amine compound characterized by the presence of a naphthalene ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Naphthalen-1-yl)propan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the ketone precursor to the amine product. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Naphthalen-1-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Properties
Molecular Formula |
C13H15N |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1S)-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m0/s1 |
InChI Key |
JJYPGFPZTOUPHN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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